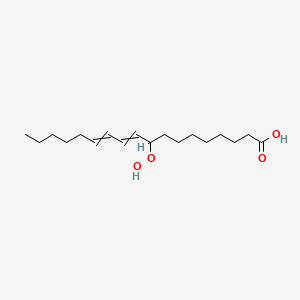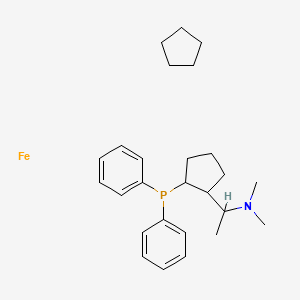
(S)-N,N-Dimethyl-1-((R)-2-diphenylphosphino)ferrocenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine is a chiral organophosphorus compound that features a ferrocene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a substitution reaction, typically using a chlorophosphine reagent.
Formation of the Amine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine can undergo various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The phosphine group can be reduced under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety typically yields ferrocenium salts, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
(S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine has several applications in scientific research:
Asymmetric Catalysis: Due to its chiral nature, this compound is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of chiral drugs.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and sensors.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism by which (S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with metal centers, influencing the electronic environment and steric properties of the active site. This coordination facilitates various catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand widely used in catalysis.
Triphenylphosphine (PPh3): A common phosphine ligand used in various catalytic processes.
Chiral Phosphine Ligands: Such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and others.
Uniqueness
(S)-N,N-Dimethyl-1-(®-2-diphenylphosphino)ferrocenylethylamine is unique due to its combination of chirality and the presence of both phosphine and amine functional groups. This dual functionality allows it to participate in a wider range of reactions and enhances its utility in asymmetric catalysis compared to other similar compounds.
Properties
IUPAC Name |
cyclopentane;1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NP.C5H10.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,17,20-21H,10,15-16H2,1-3H3;1-5H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJOTWIFZSBOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCCC1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38FeNP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
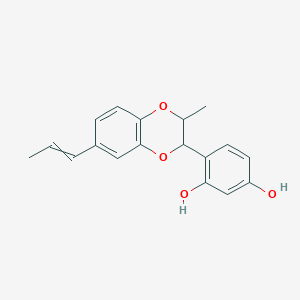
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
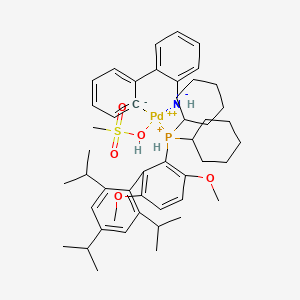
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
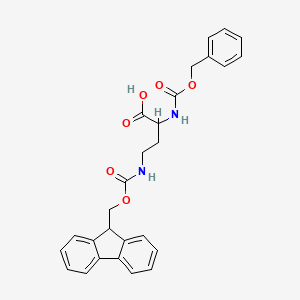
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
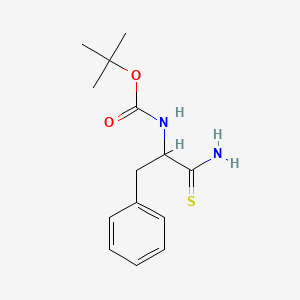
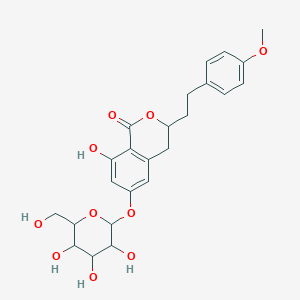
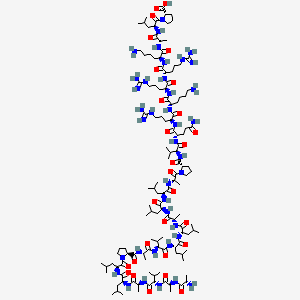
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
